Cas no 2138356-58-6 (benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

Benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a benzoxazepine core, a privileged scaffold in drug discovery, coupled with a reactive bromomethyl group for further functionalization. The benzyl ester moiety enhances solubility and facilitates selective deprotection under mild conditions. This compound is particularly valuable for constructing complex heterocyclic systems or modifying pharmacophores in pharmaceutical research. The bromomethyl group enables efficient nucleophilic substitutions, making it useful for alkylation or cross-coupling reactions. Its well-defined reactivity profile and stability under standard handling conditions make it a practical choice for targeted molecular synthesis.
benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate structure
2138356-58-6 structure
Product Name:benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
CAS No:2138356-58-6
MF:C18H18BrNO3
MW:376.244424343109
CID:5973954
PubChem ID:165474061
Update Time:2025-06-22

benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • 2138356-58-6
    • EN300-1129012
    • Inchi: 1S/C18H18BrNO3/c19-11-15-6-7-16-12-20(8-9-22-17(16)10-15)18(21)23-13-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2
    • InChI Key: JAXROJMZXGSOBS-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC2=C(C=1)OCCN(C(=O)OCC1C=CC=CC=1)C2

Computed Properties

  • Exact Mass: 375.04701g/mol
  • Monoisotopic Mass: 375.04701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.8Ų

benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Pricemore >>

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Additional information on benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Comprehensive Overview of Benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2138356-58-6)

The compound benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2138356-58-6) is a highly specialized chemical intermediate with significant potential in pharmaceutical and organic synthesis. Its unique structure, featuring a benzoxazepine core and a reactive bromomethyl group, makes it a valuable building block for drug discovery and material science applications. Researchers and industry professionals are increasingly interested in this compound due to its versatility in constructing complex molecular architectures.

In recent years, the demand for benzoxazepine-based compounds has surged, driven by their prominence in medicinal chemistry. The benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is particularly noteworthy for its role in synthesizing bioactive molecules targeting neurological and inflammatory pathways. Its bromomethyl moiety allows for facile functionalization, enabling the creation of diverse derivatives with tailored properties. This adaptability aligns with current trends in precision medicine and structure-activity relationship (SAR) studies, where fine-tuning molecular structures is critical for optimizing therapeutic efficacy.

The synthesis and application of CAS No. 2138356-58-6 have garnered attention in academic and industrial research circles. Its incorporation into heterocyclic chemistry workflows highlights its importance in developing novel small-molecule inhibitors and ligands. Additionally, the compound's stability and reactivity profile make it suitable for high-throughput screening (HTS) platforms, which are essential for accelerating drug discovery pipelines. As the pharmaceutical industry shifts toward fragment-based drug design, intermediates like benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate are becoming indispensable tools for chemists.

From an environmental and regulatory perspective, the handling of benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate requires adherence to standard laboratory safety protocols. While not classified as hazardous under most jurisdictions, its bromomethyl group necessitates careful storage and handling to prevent unintended reactions. This aligns with the broader industry focus on green chemistry and sustainable synthesis, where minimizing waste and optimizing reaction efficiency are paramount.

In conclusion, benzyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2138356-58-6) represents a cutting-edge intermediate with broad applicability in modern chemical research. Its role in advancing drug discovery, materials science, and catalysis underscores its value to the scientific community. As research continues to explore its potential, this compound is poised to remain a focal point in innovative synthetic strategies.

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